2-Benzylpyrimidin-5-amine
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Overview
Description
2-Benzylpyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylpyrimidin-5-amine can be synthesized through various methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of chalcones and amidines or guanidine, with TEA as the base and iPrOH as the solvent, at 190°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Benzylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group and the benzyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ammonium thiocyanates, benzylidene acetones, and various oxidizing and reducing agents . Reaction conditions typically involve elevated temperatures and the use of solvents such as iPrOH .
Major Products Formed
The major products formed from the reactions of this compound include methylsulfonyl derivatives, guanidines, and other substituted pyrimidines .
Scientific Research Applications
2-Benzylpyrimidin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, its antitrypanosomal activity is attributed to its ability to inhibit the growth of Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . The compound’s antiplasmodial activity is due to its interference with the life cycle of Plasmodium falciparum, the parasite responsible for malaria .
Comparison with Similar Compounds
2-Benzylpyrimidin-5-amine can be compared with other similar compounds, such as:
2-Phenylpyrimidin-5-amine: This compound has a phenyl group instead of a benzyl group, which may affect its chemical reactivity and biological activity.
2-Aminopyrimidine derivatives: These compounds have different substitutions on the amino group and the pyrimidine ring, leading to variations in their pharmacological properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1094411-82-1 |
---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-benzylpyrimidin-5-amine |
InChI |
InChI=1S/C11H11N3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,12H2 |
InChI Key |
SIODZEMETHAHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=N2)N |
Origin of Product |
United States |
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